molecular formula C11H15ClN2 B3250046 Piperazine, 1-(3-chlorophenyl)-4-methyl- CAS No. 20011-11-4

Piperazine, 1-(3-chlorophenyl)-4-methyl-

Cat. No.: B3250046
CAS No.: 20011-11-4
M. Wt: 210.7 g/mol
InChI Key: BGVQAXHXGFPYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution as a Research Probe

The historical trajectory of Piperazine (B1678402), 1-(3-chlorophenyl)-4-methyl- is intrinsically linked to the development and investigation of its precursor, m-CPP. Initially synthesized in the late 1970s, m-CPP became a valuable tool in scientific research. wikipedia.org It is a psychoactive drug of the phenylpiperazine class and has been used to probe the function of the serotonin (B10506) system in the brain. wikipedia.orgies.gov.pl The exploration of derivatives like the N-methylated form, Piperazine, 1-(3-chlorophenyl)-4-methyl-, represents a common strategy in medicinal chemistry to modulate the pharmacological properties of a parent compound. The addition of a methyl group can alter factors such as potency, selectivity for specific receptors, and metabolic stability.

While specific historical milestones for Piperazine, 1-(3-chlorophenyl)-4-methyl- are not as well-documented as those for m-CPP, its synthesis is a logical step in the structure-activity relationship (SAR) studies of arylpiperazines. acs.org Researchers often synthesize a series of related compounds to understand how different chemical modifications affect biological activity.

Significance in Advancing Neuropharmacological Understanding

The primary significance of Piperazine, 1-(3-chlorophenyl)-4-methyl- and its analogs in neuropharmacology lies in their interaction with the serotonin (5-HT) system. The parent compound, m-CPP, is known to have a strong affinity for various serotonin receptors and the serotonin transporter. cerilliant.com It has been widely used as a challenge agent in clinical studies to investigate the sensitivity of central 5-HT receptors in various psychiatric conditions. ies.gov.pl

The table below summarizes the binding affinities (Ki, nM) of the parent compound, m-CPP, for various human serotonin receptors, providing a baseline for understanding the potential interactions of its derivatives.

ReceptorKi (nM) for m-CPP
5-HT1ASignificant Affinity
5-HT1BSignificant Affinity
5-HT1DSignificant Affinity
5-HT2A32.1
5-HT2B28.8
5-HT2C3.4
5-HT3Significant Affinity
5-HT7Significant Affinity
SERTSignificant Affinity

Data sourced from Wikipedia wikipedia.org

Structural Class and Broader Context of Piperazine Derivatives in Medicinal Chemistry Research

Piperazine, 1-(3-chlorophenyl)-4-methyl- belongs to the structural class of N-arylpiperazines. This class of compounds is considered a "privileged scaffold" in medicinal chemistry due to its versatility and presence in numerous approved drugs. mdpi.com The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions, which provides a rigid and polar structure that can be readily modified. scilit.com

The general structure of an arylpiperazine consists of an aryl group (in this case, 3-chlorophenyl) attached to one of the piperazine nitrogens, and various substituents can be placed on the other nitrogen. This modular nature allows chemists to fine-tune the compound's properties to achieve desired biological effects. mdpi.com

Arylpiperazine derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics. mdpi.com Their ability to interact with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters makes them attractive candidates for drug discovery in the central nervous system (CNS). mdpi.com The study of specific derivatives, such as Piperazine, 1-(3-chlorophenyl)-4-methyl-, contributes to the broader knowledge base of how structural modifications within this class impact pharmacological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVQAXHXGFPYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of Piperazine, 1 3 Chlorophenyl 4 Methyl

Established Synthetic Pathways for the Core Structure

The traditional and most widely established synthesis of the 1-(3-chlorophenyl)-4-methylpiperazine core structure is a multi-step process. A common industrial method involves the initial synthesis of the intermediate 1-(3-chlorophenyl)piperazine (B195711), which is subsequently methylated.

A prevalent pathway commences with the reaction of diethanolamine (B148213) with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comgoogle.com This intermediate is then reacted with 3-chloroaniline (B41212) in a cyclization reaction to form the 1-(3-chlorophenyl)piperazine core. google.comgoogle.com The reaction is typically carried out in a high-boiling solvent like xylene under reflux conditions. google.com The resulting 1-(3-chlorophenyl)piperazine is often isolated as its hydrochloride salt.

The final step is the N-methylation of the piperazine (B1678402) ring at the 4-position. This is a standard N-alkylation reaction, which can be achieved using various methylating agents. A common laboratory and industrial method is the Eschweiler-Clarke reaction, which involves treating the secondary amine (1-(3-chlorophenyl)piperazine) with an excess of formic acid and formaldehyde. This method is advantageous as it is inexpensive and avoids the use of hazardous methyl halides. Alternatively, methylation can be performed using methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the formed acid.

A summary of a typical established synthetic pathway is presented below:

StepReactantsReagents/ConditionsProduct
1DiethanolamineThionyl chloride (SOCl₂)Bis(2-chloroethyl)amine hydrochloride
23-chloroaniline, Bis(2-chloroethyl)amine hydrochlorideXylene, reflux1-(3-chlorophenyl)piperazine hydrochloride
31-(3-chlorophenyl)piperazineFormaldehyde, Formic acid1-(3-chlorophenyl)-4-methylpiperazine

Novel Approaches in Piperazine, 1-(3-chlorophenyl)-4-methyl- Synthesis

While the traditional methods are robust, modern synthetic chemistry has introduced more efficient and versatile approaches for the construction of N-arylpiperazines. These novel strategies often involve metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope compared to classical methods.

One of the most significant advancements is the use of Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the direct coupling of an aryl halide (or triflate) with a piperazine. In the context of synthesizing 1-(3-chlorophenyl)-4-methylpiperazine, this would involve the reaction of 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) with N-methylpiperazine. This approach is highly efficient and can be performed under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Another modern approach involves the use of safer acylating agents for the introduction of the piperazine moiety. For instance, instead of using highly toxic phosgene (B1210022) derivatives, compounds like di(trichloromethyl) carbonate (triphosgene) can be used to create reactive intermediates. google.com For example, N-methylpiperazine can be reacted with triphosgene (B27547) to form 1-chloroformyl-4-methylpiperazine hydrochloride, which can then be used in subsequent reactions. google.com

These newer methods provide significant advantages in terms of yield, purity, and safety, and they are increasingly being adopted for the synthesis of complex pharmaceutical intermediates. mdpi.com

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The 1-(3-chlorophenyl)-4-methylpiperazine scaffold is a versatile template for generating libraries of analogs to probe structure-activity relationships at various biological targets. Derivatization strategies focus on modifying three key positions: the aryl ring, the piperazine core, and the N-methyl group.

Strategies for Introducing Structural Modifications

Systematic modifications of the core structure are essential for optimizing pharmacological activity. nih.gov Strategies often involve creating series of compounds where one part of the molecule is altered at a time.

Aryl Ring Modification: The 3-chloro substituent on the phenyl ring can be moved to the 2- or 4-position, or replaced with other functional groups such as fluoro, bromo, methoxy, or trifluoromethyl groups. nih.gov This helps to probe the electronic and steric requirements of the receptor binding pocket.

N-substituent Modification: The N-methyl group can be replaced with a variety of other alkyl or functionalized alkyl chains. For example, replacing the methyl group with longer alkyl chains (ethyl, propyl), branched alkyls, or chains containing other functional groups (e.g., hydroxyl, cyano) can significantly impact potency and selectivity. nih.gov The synthesis of these analogs is typically achieved by reacting 1-(3-chlorophenyl)piperazine with different alkyl halides or other electrophiles. nih.gov

Piperazine Ring Substitution: Although less common, substitution on the carbon atoms of the piperazine ring itself can be explored to introduce conformational constraints or additional interaction points.

The table below illustrates examples of derivatization for SAR studies.

Parent CompoundModification StrategyExample AnalogPurpose of Modification for SAR
1-(3-chlorophenyl)-4-methylpiperazineReplacement of the N-methyl group with a functionalized chain.1-(3-chlorophenyl)-4-(3-hydroxypropyl)piperazineTo investigate the effect of a polar functional group on potency and pharmacokinetics. mdpi.com
1-(3-chlorophenyl)-4-methylpiperazineAlteration of the substituent on the aromatic ring.1-(3-trifluoromethylphenyl)-4-methylpiperazineTo explore the impact of electronic and lipophilic properties on receptor affinity. mdpi.com
1-(3-chlorophenyl)-4-methylpiperazineIntroduction of an amide functionality via the second piperazine nitrogen.N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide derivativesTo extend the molecule and explore interactions with different subpockets of the target. nih.gov

Post-functionalization Techniques for Analog Generation

Post-functionalization is a powerful strategy that involves modifying a common, pre-synthesized core structure to rapidly generate a diverse library of analogs. This is highly efficient for SAR exploration.

One such technique is the coupling of the piperazine nitrogen to various building blocks. For example, 1-(3-chlorophenyl)piperazine can serve as a nucleophile to react with a range of electrophiles. A notable example is the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives. nih.gov In this approach, a chloromethyl-substituted oxadiazole can be reacted with various arylpiperazines, including 1-(3-chlorophenyl)piperazine, to yield a library of compounds with a new heterocyclic moiety. nih.gov

Another advanced post-functionalization technique is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An alkyne-functionalized piperazine derivative can be synthesized and then "clicked" with a wide array of organic azides to produce 1,2,3-triazole-containing analogs. researchgate.net This method is known for its high yield, reliability, and mild reaction conditions.

Amide bond formation is also a widely used post-functionalization reaction. The secondary amine of 1-(3-chlorophenyl)piperazine can be acylated with various carboxylic acids or acid chlorides to produce a series of amide derivatives, allowing for systematic exploration of the chemical space around the piperazine core. nih.govresearchgate.net

Development of Labeled Probes for Receptor Research

To study the interaction of 1-(3-chlorophenyl)-4-methylpiperazine and its analogs with their biological targets, labeled probes are indispensable. These probes can be radiolabeled for use in quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), or they can be fluorescently labeled for use in cellular imaging and fluorescence-based assays.

Radiolabeled Probes: The synthesis of radiolabeled ligands typically involves introducing a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the molecule in the final step of the synthesis. For 1-(3-chlorophenyl)-4-methylpiperazine, a straightforward approach would be the N-methylation of the 1-(3-chlorophenyl)piperazine precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov This reaction introduces the ¹¹C-label at the N4-position, producing [¹¹C]1-(3-chlorophenyl)-4-methylpiperazine. Such radioligands are crucial for PET imaging studies to visualize and quantify receptor density in the brain and other organs. nih.gov

Fluorescent Probes: The development of fluorescent probes involves covalently attaching a fluorophore to the core molecule. rsc.orgyoutube.com The choice of fluorophore and the attachment point are critical to ensure that the pharmacological activity of the parent compound is not significantly altered. The synthesis would involve reacting a functionalized derivative of 1-(3-chlorophenyl)-4-methylpiperazine with a reactive version of a fluorescent dye. For example, an amino-functionalized analog could be reacted with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore like fluorescein (B123965) or rhodamine. youtube.com These fluorescent probes allow for the visualization of receptor localization and trafficking in living cells using fluorescence microscopy. nih.gov The rigidity of the linker used to attach the dye can be a critical factor, as it can influence the brightness of the resulting probe. youtube.com

Pharmacological Mechanisms and Molecular Interactions of Piperazine, 1 3 Chlorophenyl 4 Methyl

Serotonin (B10506) Receptor Agonism and Antagonism

The primary pharmacological activity of mCPP is centered on its interaction with serotonin (5-HT) receptors. nih.gov It binds to a wide array of 5-HT receptor subtypes, often with similar potency, and can act as either an agonist or an antagonist depending on the specific receptor. nih.govnih.gov This non-selective binding profile is central to its complex effects on the central nervous system. nih.gov

Research has demonstrated that mCPP possesses significant affinity for a wide range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7. wikipedia.orgpsychonautwiki.org Its functional activity varies across these subtypes. It generally behaves as an agonist at most serotonin receptors. wikipedia.orgpsychonautwiki.org

Specifically, mCPP's strongest actions are observed at the 5-HT2B and 5-HT2C receptors. wikipedia.orgpsychonautwiki.org It acts as a partial agonist at the human 5-HT2C receptor. wikipedia.orgnih.gov The nature of its interaction with the 5-HT2A and 5-HT2B receptors is reported with some variation in the literature; some findings indicate it acts as an antagonist at both the human 5-HT2A and 5-HT2B receptors, while other reports describe it as a partial agonist at the 5-HT2A receptor. wikipedia.orgpsychonautwiki.org Additionally, it has been shown to function as an antagonist at 5-HT3 receptors. nih.gov The anxiogenic (anxiety-producing) effects of mCPP are believed to be mediated primarily by its activity at 5-HT2C receptors. nih.govpsychonautwiki.org

The binding affinity of mCPP has been quantified for various serotonin receptor subtypes. While some studies suggest it is essentially equipotent across all 5-HT receptor subtypes, with IC50 values ranging from 360 to 1300 nM, other research highlights a degree of selectivity. nih.gov

Notably, mCPP displays a clear preference for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. wikipedia.org Comparative studies show an approximately 10-fold selectivity for the human 5-HT2C receptor. wikipedia.org Its highest affinity is for the 5-HT2C receptor, where it acts as a partial agonist. nih.gov

Binding Affinity (Ki) of mCPP at Human Serotonin (5-HT) Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nMFunctional Activity
5-HT2A32.1 wikipedia.orgAntagonist psychonautwiki.org / Partial Agonist wikipedia.org
5-HT2B28.8 wikipedia.orgAntagonist wikipedia.org
5-HT2C3.4 wikipedia.orgPartial Agonist wikipedia.orgnih.gov

Modulation of Neurotransmitter Transporters

Beyond direct receptor interaction, mCPP also modulates the function of key neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.

mCPP demonstrates a notable affinity for the serotonin transporter (SERT). wikipedia.orgpsychonautwiki.org Studies have shown that mCPP binds to SERT with an IC50 value of 230 nM in the human occipital cortex. nih.govelsevierpure.com Its interaction with SERT is complex; it has been shown to act not only as a serotonin reuptake inhibitor but also as a serotonin releasing agent. wikipedia.orgpsychonautwiki.org This dual action on SERT contributes to an increase in extracellular serotonin levels, augmenting its direct effects on postsynaptic 5-HT receptors. nih.gov

The compound's interaction with dopamine (B1211576) and noradrenaline transporters is less pronounced than its effects on the serotonin system. It has some affinity for the norepinephrine (B1679862) transporter (NET). wikipedia.orgpsychonautwiki.org However, its potency at dopamine receptors is low. nih.gov A related compound, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand, highlighting that modifications to the piperazine (B1678402) structure can significantly alter affinity for DAT. wikipedia.orgnih.gov For mCPP itself, however, significant interaction with the dopamine transporter has not been established. nih.gov

Interaction with Other Neurotransmitter Systems (e.g., Adrenergic, Histaminic)

The pharmacological reach of mCPP extends to other critical neurotransmitter systems, including the adrenergic and histaminic systems.

Adrenergic System: mCPP displays affinity for both α1- and α2-adrenergic receptors. wikipedia.orgpsychonautwiki.org It is more potent at α2-adrenergic receptors, with a reported IC50 value of 570 nM, compared to a value of 2500 nM for α1-adrenergic receptors. nih.gov

Histaminic System: The compound also interacts with the histaminic system, showing some affinity for the H1 receptor. wikipedia.orgpsychonautwiki.org

These interactions with non-serotonergic systems contribute to the broad pharmacological profile of mCPP. Studies have demonstrated that mCPP displays similar potency for multiple neurotransmitter receptor binding sites in the human brain. nih.gov

Binding Affinity of mCPP at Other Neurotransmitter Receptors
ReceptorBinding Affinity (IC50) in nM
α1-Adrenergic2500 nih.gov
α2-Adrenergic570 nih.gov
H1 (Histamine)Affinity noted wikipedia.orgpsychonautwiki.org
Dopamine>2500 nih.gov

Intracellular Signaling Pathways and Mechanistic Elucidation

The biological effects of 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) are initiated by its interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades. A key pathway implicated in the action of m-CPP involves the generation of second messengers, which are crucial for signal transduction within the cell. This process begins with the binding of m-CPP to G-protein-coupled receptors (GPCRs), particularly serotonin 5-HT2C receptors, for which it acts as an agonist. This receptor-ligand interaction triggers a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein.

Specifically, 5-HT2C receptors are coupled to Gq-class G-proteins. Activation of the Gq protein initiates a cascade by stimulating the enzyme phospholipase C (PLC). wikipedia.org PLC's primary role in this pathway is to hydrolyze a membrane-bound phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.org

Investigating IP3 Formation

The formation of inositol 1,4,5-trisphosphate (IP3) is a direct consequence of phospholipase C (PLC) activation following receptor stimulation by a ligand like m-CPP. wikipedia.org Once generated from the hydrolysis of PIP2, IP3, being a soluble molecule, is released from the plasma membrane and diffuses through the cytosol. wikipedia.orgwikipedia.org Its primary intracellular target is the IP3 receptor, a specific calcium channel located on the membrane of the endoplasmic reticulum (ER). wikipedia.org

The binding of IP3 to its receptor induces the opening of these channels, resulting in the rapid release of stored calcium ions (Ca2+) from the ER into the cytosol. wikipedia.orgwikipedia.org This elevation in cytosolic Ca2+ concentration acts as a critical intracellular signal, triggering a cascade of downstream cellular events and responses. This signaling pathway, from receptor activation to calcium mobilization, is a fundamental mechanism by which cells translate extracellular signals into functional changes. wikipedia.org

Activation of Hypothalamic-Pituitary-Adrenal (HPA) Axis in Research Models

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates responses to stress and other physiological processes. mdpi.comd-nb.info Research has demonstrated that m-CPP administration robustly activates this axis. The process is initiated in the hypothalamus, where corticotropin-releasing factor (CRF) is released. mdpi.com CRF then travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). mdpi.com Circulating ACTH subsequently acts on the adrenal glands to promote the synthesis and release of glucocorticoids, such as cortisol. mdpi.com

Studies in various research models have consistently shown that administration of m-CPP leads to significant increases in key HPA axis hormones.

In healthy male volunteers, m-CPP treatment resulted in significantly increased levels of ACTH and cortisol compared to placebo. nih.gov

A study involving adolescents also found that infusion with m-CPP led to augmented cortisol release. nih.gov

Similarly, research in panic disorder patients and healthy subjects showed that oral administration of m-CPP prompted the release of ACTH. nih.gov

This effect is not limited to humans; studies in rhesus monkeys have also documented significant increases in cortisol following m-CPP administration.

These findings confirm that m-CPP has a pronounced effect on the HPA axis, an action mediated at least in part by serotonergic mechanisms.

Research Model Hormone Measured Observed Effect Reference
Healthy Male VolunteersACTH, CortisolSignificantly Increased nih.gov
Adolescents (Male & Female)CortisolAugmented Release nih.gov
Panic Disorder Patients & Healthy ControlsACTHIncreased Release nih.gov
Rhesus MonkeysCortisolSignificantly Increased

Structure Activity Relationship Sar Studies of Piperazine, 1 3 Chlorophenyl 4 Methyl and Its Analogs

Identification of Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For arylpiperazine derivatives like mCPP, the key pharmacophoric features responsible for their interaction with aminergic G protein-coupled receptors (GPCRs) have been extensively studied. mdpi.com

The general structure of these compounds can be deconstructed into three main components:

The N-aryl group: This is typically an aromatic ring system (like the 3-chlorophenyl group in mCPP) directly attached to a nitrogen atom of the piperazine (B1678402) core. This part of the molecule is crucial for receptor recognition and affinity.

The central piperazine ring: This heterocyclic moiety acts as a scaffold, correctly positioning the aryl group and the second substituent. Its basic nitrogen atom (N4) is often protonated at physiological pH, allowing for a key ionic interaction with an acidic residue, such as a conserved aspartate (Asp) in the third transmembrane helix (TM3) of many aminergic GPCRs. nih.gov

The substituent at the N4 position: In the case of 1-(3-chlorophenyl)-4-methyl-piperazine, this is a methyl group. In the broader class of long-chain arylpiperazines, this position is occupied by a linker connected to a terminal fragment, which significantly influences the compound's affinity and selectivity profile. mdpi.comacs.org

Key pharmacophoric properties required for model building include hydrogen bond donors and acceptors, positively and negatively ionizable centers, and hydrophobic and aromatic regions. mdpi.com Studies on rigid analogs of arylpiperazines suggest that for optimal interaction with serotonin (B10506) receptors, the aryl ring and the piperazine ring adopt a relatively coplanar conformation. nih.gov This spatial arrangement allows the key features to align correctly within the receptor's binding pocket.

Impact of Substitution Patterns on Receptor Affinity and Functional Activity

The affinity and activity of arylpiperazines at various receptors are highly sensitive to the substitution patterns on both the aromatic ring and the piperazine N4-nitrogen. For 1-(3-chlorophenyl)piperazine (B195711) (mCPP), its primary metabolite activity stems from precursor drugs like trazodone (B27368). ncats.io mCPP itself demonstrates non-selective binding to a wide array of serotonin receptors. nih.gov It acts as a partial agonist at 5-HT2C receptors and an antagonist at 5-HT2B and 5-HT3 receptors. ncats.io

The position and nature of the substituent on the phenyl ring are critical. For instance, the chlorine atom at the meta-position in mCPP is a key determinant of its pharmacological profile. Shifting this substituent to the para-position to create 1-(4-chlorophenyl)piperazine (B178656) (pCPP) can alter binding affinities.

Functional assays have shown that mCPP is significantly more potent at 5-HT2C receptors, which is believed to mediate some of its anxiety-like effects. nih.gov A study designed to characterize the receptor interactions mediating mCPP's stimulus control found that its effects are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. clinpgx.org The affinity (expressed as Kd) for these receptors was found to be directly and inversely proportional, respectively, to the maximal inhibition of the mCPP stimulus by various antagonists. clinpgx.org

Below is a table summarizing the binding affinity (Ki, in nM) and functional activity of mCPP at various human serotonin receptors. A lower Ki value indicates a stronger binding affinity. simpleandpractical.com

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A58Agonist
5-HT1B--
5-HT1D--
5-HT2A237Partial Agonist
5-HT2B12Antagonist
5-HT2C29Partial Agonist
5-HT32,849Antagonist
5-HT7-Antagonist
Data sourced from Inxight Drugs and other studies. ncats.iocapes.gov.br

The methyl group at the N4 position of the piperazine ring in the titular compound is a simple substitution. In more complex "long-chain" arylpiperazines, modifying this part of the molecule drastically alters the activity profile. For example, extending this position with a butyl chain linked to a terminal imide group can produce potent 5-HT1A receptor ligands.

Comparative SAR with Related Piperazine Derivatives

The SAR of 1-(3-chlorophenyl)-4-methyl-piperazine is best understood when compared with other psychoactive piperazine derivatives. Compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) share the core piperazine structure but have different substituents, leading to distinct pharmacological profiles.

1-(3-chlorophenyl)piperazine (mCPP): Primarily serotonergic, with complex agonist/antagonist activity at various 5-HT subtypes. nih.gov

1-benzylpiperazine (BZP): Possesses a greater effect on dopamine (B1211576) release, making it a moderately potent stimulant. ijpsonline.com

1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP): The trifluoromethyl group in the meta position (similar to the chloro group in mCPP) results in a compound with strong serotonergic effects, particularly as a 5-HT1B/2C agonist.

The simultaneous use of BZP with TFMPP or mCPP can mimic the effects of MDMA, with BZP contributing stimulant effects via dopamine and TFMPP/mCPP contributing hallucinatory effects via serotonin. iupac.org

A notable SAR comparison can be made between piperazine and piperidine (B6355638) derivatives. In a study of dual-target histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperazine core with a piperidine core dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights that the piperazine ring itself is a critical structural element whose replacement can fundamentally alter the SAR and lead to different receptor activity profiles. nih.gov

The following table compares the receptor binding affinities (Ki, nM) of two compounds differing only in the piperazine/piperidine core, demonstrating the impact of this structural change. nih.gov

CompoundCore StructurehH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64
Data from a study on dual H3/σ1 receptor ligands. nih.gov

This data clearly shows that while the piperazine-containing compound has a slightly higher affinity for the histamine H3 receptor, the piperidine-containing analog is orders of magnitude more potent at the sigma-1 receptor. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the SAR of compounds like mCPP and its analogs, reducing the time and cost of synthesizing and testing new molecules. mdpi.com

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features responsible for biological activity. mdpi.com For arylpiperazines, a common pharmacophore model includes a hydrophobic/aromatic feature (the aryl ring), a hydrogen bond acceptor, and a positive ionizable feature (the protonated piperazine nitrogen). This model can then be used to screen large databases for new molecules that fit the required features.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For mCPP and related arylpiperazines, docking studies into homology models of serotonin receptors have helped to visualize key interactions. nih.govnih.gov These studies confirm the interaction between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. nih.gov They also show how different substituents on the phenyl ring can form specific contacts with other amino acid residues in the binding pocket, explaining the observed differences in affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical properties of a series of compounds with their biological activities. For a series of arylpiperazine compounds with affinity for the 5-HT1A receptor, a hologram QSAR (HQSAR) model was developed. nih.gov This model, which considered features like atoms, bonds, connectivity, and hydrogen bond donors/acceptors, successfully predicted the affinity of an external test set of compounds, demonstrating its robustness. nih.gov Such models generate contribution maps that visualize which molecular fragments are positively or negatively correlated with activity, guiding future drug design. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their 3D steric and electrostatic fields. ijpsonline.comiupac.org By aligning a series of related molecules (like different arylpiperazines), CoMFA can generate 3D contour maps. These maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) would increase or decrease biological activity, providing a detailed roadmap for optimizing the lead structure. nih.gov

These computational approaches are often used in concert to build a comprehensive understanding of the SAR for a given chemical series, enabling the rational design of new compounds with improved potency and selectivity.

Metabolism and Biotransformation Pathways of Piperazine, 1 3 Chlorophenyl 4 Methyl

Identification as a Metabolite of Clinically Relevant Compounds

Piperazine (B1678402), 1-(3-chlorophenyl)- (m-CPP) is a well-documented active metabolite of several phenylpiperazine antidepressants. nih.gov Its formation is a key step in the biotransformation of these therapeutic agents.

Trazodone (B27368): Trazodone, an atypical antidepressant, undergoes extensive metabolism, with one of the primary pathways being the formation of m-CPP. nih.govnih.govclinpgx.org Studies have shown that m-CPP is a major circulating metabolite of trazodone. nih.gov

Nefazodone (B1678010): Similar to trazodone, nefazodone is metabolized to m-CPP. nih.govnih.gov However, in the case of nefazodone, m-CPP is considered a minor metabolite, while other metabolites like hydroxy-nefazodone and triazoledione (B1667160) are more prominent. nih.govtandfonline.comnih.gov

Etoperidone (B1204206): Etoperidone, another phenylpiperazine antidepressant, also lists m-CPP as one of its known human metabolites, formed through N-dealkylation. tandfonline.comnih.gov

Enzymatic Biotransformation Processes

The formation of m-CPP from its parent drugs and its subsequent metabolism are mediated by the cytochrome P450 (CYP) enzyme system, a critical component of Phase I metabolism. numberanalytics.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

Specific CYP isoenzymes are responsible for distinct metabolic steps.

CYP3A4: This isoenzyme is primarily responsible for the formation of m-CPP from its precursor drugs. nih.gov In vitro studies using human liver microsomes have demonstrated that the N-dealkylation of trazodone and nefazodone to yield m-CPP is catalyzed mainly by CYP3A4. nih.govnih.govpharmgkb.org The production of m-CPP from trazodone correlates significantly with CYP3A4 activity, and this process is inhibited by CYP3A4-specific inhibitors like ketoconazole (B1673606). nih.govicdst.org

CYP2D6: Once formed, m-CPP is further metabolized, and CYP2D6 plays the principal role in its clearance. nih.govnih.gov The primary metabolic pathway for m-CPP is para-hydroxylation to form p-hydroxy-m-CPP (OH-mCPP), a reaction specifically mediated by CYP2D6. clinpgx.orgnih.gov This has been confirmed in studies where CYP2D6 activity in human liver microsomes correlated significantly with OH-mCPP production, and the reaction was inhibited by the specific CYP2D6 inhibitor quinidine (B1679956). nih.govnih.gov

The involvement of these two major CYP enzymes highlights the potential for drug-drug interactions with other substances that are substrates, inhibitors, or inducers of CYP3A4 and CYP2D6. wikipedia.orgpharmgkb.org

Specific Metabolic Pathways (N-dealkylation, hydroxylation, N-oxidation)

The biotransformation of m-CPP and its precursors involves several key reactions:

N-dealkylation: This is the primary pathway by which trazodone, nefazodone, and etoperidone are converted into m-CPP. wikipedia.orgnih.gov The process, catalyzed by CYP3A4, involves the cleavage of the side chain from the piperazine ring of the parent molecule. nih.govicdst.org

Hydroxylation: This is the main route for the metabolism of m-CPP itself. nih.govnih.gov The aromatic ring of m-CPP is hydroxylated, predominantly at the para-position, to form p-hydroxy-mCPP (OH-mCPP). wikipedia.orgnih.gov This reaction is almost exclusively catalyzed by CYP2D6. nih.gov

N-oxidation: The piperazinyl nitrogen of m-CPP can also undergo N-oxidation. tandfonline.com Further research has also identified the formation of quinone imine intermediates through hydroxylation, which can then be trapped with glutathione (B108866), indicating a bioactivation pathway. nih.gov

Subsequent degradation of the piperazine moiety can lead to metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline (B41212), which can be further hydroxylated and acetylated. nih.govoup.com

In Vitro Metabolic Studies Using Hepatic Microsomes and Recombinant Enzymes

The metabolic pathways of m-CPP and its parent drugs have been extensively investigated using various in vitro systems, which allow for the precise identification of the enzymes and mechanisms involved.

Human Liver Microsomes: Studies using pooled and individual human liver microsomal preparations have been fundamental in establishing the roles of specific CYP enzymes. nih.govnih.gov For instance, by incubating trazodone with a panel of 16 different human liver microsomal preparations, researchers found a significant correlation between the rate of m-CPP formation and CYP3A4 activity. nih.govpharmgkb.org Similarly, the hydroxylation of m-CPP to OH-mCPP was shown to correlate with CYP2D6 activity in these systems. nih.gov

Recombinant Enzymes: To confirm the findings from microsomal studies, researchers use microsomes from cells that are genetically engineered to express a single, specific human CYP isoenzyme (cDNA-expressed enzymes). nih.govnih.gov Experiments have shown that when trazodone was incubated with a panel of eight different expressed CYP enzymes (including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), only the incubation with CYP3A4 resulted in the formation of m-CPP. nih.govpharmgkb.orgicdst.org Likewise, only incubations with cells expressing CYP2D6 were able to produce OH-mCPP from m-CPP. nih.gov These recombinant systems provide definitive evidence for the role of a specific enzyme in a metabolic reaction, free from the complexity of the whole microsomal environment.

The use of specific chemical inhibitors in these in vitro systems, such as ketoconazole for CYP3A4 and quinidine for CYP2D6, further solidifies the identification of the responsible enzymes. nih.govnih.govnih.gov

Metabolite Identification and Characterization in Research Settings

The identification of m-CPP and its own downstream metabolites in biological samples is a critical task in both clinical and forensic toxicology. This is typically accomplished using advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool used for separating and identifying metabolites. In research settings, such as studies on rat urine after administration of m-CPP, GC-MS has been used to identify an extensive metabolic profile. nih.govoup.com After extraction and derivatization (e.g., acetylation), the analysis identified metabolites including two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and hydroxy-3-chloroaniline isomers. nih.govoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique is highly sensitive and specific, making it ideal for detecting and identifying metabolites in complex biological matrices like microsomal incubations. For example, LC/MS/MS was used to identify novel glutathione adducts of trazodone and m-CPP in human liver microsomal incubations, providing insight into reactive metabolite formation. nih.gov The identity of m-CPP-derived glutathione adducts was confirmed by analyzing the microsomal incubations of m-CPP itself. nih.gov

These research studies not only characterize the metabolic fate of m-CPP but also help develop systematic toxicological analysis procedures for detecting its intake and differentiating it from the therapeutic use of its precursor drugs. nih.govoup.com

Interactive Data Tables

Table 1: Formation of m-CPP from Parent Antidepressants

Parent Compound Primary Metabolic Reaction Key Enzyme Reference
Trazodone N-dealkylation CYP3A4 nih.govnih.govpharmgkb.org
Nefazodone N-dealkylation CYP3A4 nih.govnih.gov

Table 2: Key Enzymatic Steps in m-CPP Metabolism

Substrate Metabolic Pathway Key Enzyme Resulting Metabolite Reference
Trazodone N-dealkylation CYP3A4 m-CPP nih.govpharmgkb.org
m-CPP Aromatic Hydroxylation CYP2D6 p-hydroxy-mCPP (OH-mCPP) clinpgx.orgnih.gov

Theoretical and Computational Chemistry Applied to Piperazine, 1 3 Chlorophenyl 4 Methyl

Molecular Docking Studies with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-(3-chlorophenyl)-4-methyl-piperazine, to its protein target. frontiersin.org Studies on arylpiperazine derivatives have employed molecular docking to explore their interactions with various biological targets, including the androgen receptor (AR), the p65 subunit of NF-κB, and sigma receptors. nih.govacs.orgnih.gov These in silico analyses help elucidate the structural basis for the observed biological activity and guide the design of more potent and selective compounds. researchgate.net

For instance, docking studies on a series of arylpiperazine derivatives designed as androgen receptor antagonists revealed that hydrophobic interactions are the primary driving force for binding to the AR ligand-binding pocket. nih.gov Similarly, investigations into piperazine-linked pyrimidines as inhibitors of the p65 subunit of NF-κB used docking to identify key binding interactions within the target protein. nih.gov The predictive power of docking lies in its ability to model the ligand-receptor complex at an atomic level, providing insights that are crucial for rational drug design. nih.gov

The prediction of the ligand-receptor complex involves identifying the binding site on the protein and determining the most stable conformation of the ligand within that site. nih.gov Computational methods for binding site prediction often search for cavities or pockets on the protein surface that have suitable geometric and energetic properties for ligand binding. nih.govnih.gov

In a study of arylpiperazine derivatives targeting the androgen receptor (AR), docking simulations predicted that the compounds bind to the AR's ligand-binding domain. nih.gov Analysis of the binding site for a particularly potent derivative, compound 21 (a close analogue of the title compound), showed it occupying a hydrophobic pocket. nih.gov Key amino acid residues predicted to be involved in the interaction included LEU704, VAL716, MET745, PHE764, and MET895. nih.gov

Similarly, in silico docking of piperazine-pyrimidine derivatives into the p65 subunit of NF-κB identified strong binding capabilities. nih.gov The binding site analysis for compound 3a showed that its pyrimidine (B1678525) ring could strongly bind the p65 subunit, with a predicted binding energy of -9.32 kcal/mol. nih.gov The identification of these specific residues and binding pockets is a critical step, as it provides a detailed map of the interaction landscape, which is essential for understanding molecular recognition mechanisms. youtube.com

Table 1: Example of Molecular Docking Results for Arylpiperazine Derivatives

Compound/Derivative Target Receptor Predicted Binding Energy (kcal/mol) Key Interacting Residues
Derivative 21 nih.gov Androgen Receptor (AR) Not specified LEU704, VAL716, MET745, PHE764, MET895
Derivative 3a nih.gov NF-κB (p65 subunit) -9.32 Not specified
Derivative 5b nih.gov NF-κB (p65 subunit) -7.32 Not specified

Once the binding pose is predicted, the specific non-covalent interactions between the ligand and receptor can be analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, aromatic-aromatic stacking, and cation-π interactions, are fundamental to the stability of the ligand-receptor complex. researchgate.netyoutube.com

Hydrophobic and Aromatic Interactions: In the docking study of arylpiperazine derivatives with the androgen receptor, hydrophobic interactions were identified as the primary binding force. nih.gov The chlorophenyl group of the ligand is well-suited to engage in such interactions within a nonpolar pocket of the receptor. Aromatic interactions, such as π-π stacking between the phenyl ring of the ligand and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the receptor, are also common. youtube.com

Hydrogen Bonding: While the core of 1-(3-chlorophenyl)-4-methyl-piperazine lacks strong hydrogen bond donors, the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. Derivatives of this compound can be designed to include functional groups capable of forming hydrogen bonds, which can significantly enhance binding affinity.

Cation-π Interactions: This is a powerful non-covalent force involving the interaction of a cation with the face of an electron-rich π system, such as a phenyl or indole (B1671886) ring. nih.govnih.gov In a biological context, the protonated nitrogen of the piperazine ring (at physiological pH) can act as the cation, which can then interact favorably with aromatic amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe) in the binding site. nih.govprinceton.edu Studies have shown that cation-π interactions contribute significantly to protein structure and drug-receptor binding, with binding energies that can be competitive with hydrogen bonds and salt bridges. nih.gov Tryptophan is particularly effective in these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperazine derivatives, QSAR studies have been conducted to develop mathematical models that can predict their inhibitory activity against specific targets. mdpi.com

These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to find a correlation between these descriptors and the observed biological activity (often expressed as pIC₅₀). nih.govmdpi.com

A QSAR study on a series of piperazine derivatives acting as mTORC1 inhibitors revealed that a combination of electronic, steric, and physicochemical descriptors could effectively predict their inhibitory activity. mdpi.com The resulting model showed a high correlation coefficient (R² = 0.74), indicating its statistical significance. mdpi.com Such models are valuable tools for virtually screening new compounds and prioritizing them for synthesis and testing. nih.gov

Table 2: Significant Molecular Descriptors in QSAR Models for Piperazine Derivatives

Descriptor Type Descriptor Name Significance
Electronic Lowest Unoccupied Molecular Orbital Energy (ELUMO) Relates to the ability of the molecule to accept electrons. mdpi.com
Electronic Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. mdpi.com
Steric/Topological Molar Refractivity (MR) Relates to the volume occupied by a molecule and its polarizability. mdpi.com
Physicochemical Aqueous Solubility (LogS) Describes the solubility of the compound in water. mdpi.com
Topological Topological Polar Surface Area (PSA) Correlates with drug transport properties, such as intestinal absorption. mdpi.com
Physicochemical Refractive Index (n) Related to the polarizability of the molecule. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical properties and reactivity. mdpi.comaip.org Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate various electronic and reactivity descriptors that provide insight into a molecule's behavior. journalirjpac.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). journalirjpac.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large gap indicates high kinetic stability and low chemical reactivity. scispace.com DFT calculations are a standard method for computing these energies. journalirjpac.comnih.gov For complex pharmaceutical molecules, a small calculated HOMO-LUMO gap is often indicative of high chemical reactivity. nih.gov

Table 3: Conceptual Electronic Properties from HOMO-LUMO Analysis

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Corresponds to the ionization potential; indicates electron-donating ability. libretexts.org
Lowest Unoccupied Molecular Orbital Energy ELUMO Corresponds to the electron affinity; indicates electron-accepting ability. libretexts.org
HOMO-LUMO Energy Gap ΔE or Egap Indicates chemical reactivity and stability. A small gap implies high reactivity. nih.govscispace.com

Global reactivity descriptors, such as absolute electronegativity (χ), chemical hardness (η), and softness (σ), can be derived from the HOMO and LUMO energies. scispace.comias.ac.in These concepts are formalized within Density Functional Theory and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. ias.ac.in

Absolute Electronegativity (χ): Defined as the negative of the electronic chemical potential, electronegativity measures the power of a molecule to attract electrons. scispace.com Molecules with high electronegativity are good electrophiles.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. scispace.comnih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scispace.com The Maximum Hardness Principle (MHP) states that molecules tend to arrange themselves to be as hard as possible. ias.ac.in

Chemical Softness (σ): As the reciprocal of hardness (σ = 1/η), softness quantifies the polarizability and reactivity of a molecule. scispace.com

These descriptors are calculated using the energies of the frontier orbitals as approximations for ionization potential (I) and electron affinity (A). ias.ac.in

Table 4: Global Reactivity Descriptors and Their Formulas

Descriptor Symbol Formula (using Frontier Orbitals) Description
Absolute Electronegativity χ χ ≈ - (EHOMO + ELUMO) / 2 Measures the ability to attract electrons. scispace.comias.ac.in
Chemical Hardness η η ≈ (ELUMO - EHOMO) / 2 Measures resistance to change in electron configuration. scispace.comias.ac.in
Chemical Softness σ σ = 1/η ≈ 2 / (ELUMO - EHOMO) Measures polarizability and reactivity; the inverse of hardness. scispace.com

Conformational Analysis and Molecular Dynamics Simulations

A thorough search for published research on the conformational analysis or molecular dynamics (MD) simulations of Piperazine, 1-(3-chlorophenyl)-4-methyl- did not yield any specific results. Conformational analysis would involve the study of the different spatial arrangements of the atoms in the molecule, particularly concerning the orientation of the 3-chlorophenyl group relative to the piperazine ring and the puckering of the piperazine ring itself. Such studies, often employing computational methods like Density Functional Theory (DFT), would identify the most stable conformers and the energy barriers between them.

Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility, interactions with solvents, and potential conformational changes. wikipedia.orgnih.gov These simulations rely on force fields to describe the interatomic interactions. wikipedia.org Without dedicated studies on this specific compound, no data on its conformational preferences or dynamic behavior can be presented.

Spectroscopic Property Predictions (e.g., IR, Raman, UV-Vis)

There is no available literature containing predicted spectroscopic data for Piperazine, 1-(3-chlorophenyl)-4-methyl-. Theoretical spectroscopic predictions are typically performed using quantum chemical calculations, such as Time-Dependent DFT (TD-DFT) for UV-Vis spectra and DFT for Infrared (IR) and Raman spectra. These calculations provide theoretical spectra that can be compared with experimental data to aid in structural elucidation. The process involves optimizing the molecular geometry and then calculating the vibrational frequencies (for IR and Raman) or the electronic excitation energies (for UV-Vis). Without such computational studies, a data table of predicted spectroscopic properties cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

No studies concerning the Molecular Electrostatic Potential (MEP) map of Piperazine, 1-(3-chlorophenyl)-4-methyl- have been found in the public domain. An MEP map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. nih.govmdpi.com It helps in predicting how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wikipedia.org The MEP is calculated from the electron density and is typically visualized by mapping the potential onto the molecule's surface. nih.gov The lack of specific computational work on this compound means that no MEP map or related analysis can be provided.

Advanced Analytical Methodologies for Research on Piperazine, 1 3 Chlorophenyl 4 Methyl

Chromatographic Techniques in Research

Chromatography is the cornerstone of separating mCPP from other substances in a sample. The choice between liquid and gas chromatography depends on the sample's nature and the analytical goals.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of mCPP, particularly because it can be directly applied to biological fluids like urine and serum with minimal sample preparation. nih.govnih.gov The separation is typically achieved on a reverse-phase C18 column. researchgate.netnih.gov

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach. sepscience.com The mCPP molecule contains a chromophore, allowing it to absorb UV light at specific wavelengths, such as 211, 249, and 288 nm. caymanchem.com While robust, UV detection may sometimes lack the sensitivity required for trace-level analysis in complex biological samples without derivatization procedures to enhance the UV response. jocpr.comnih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection (FLD) can be utilized. mdpi.com Although mCPP is not naturally fluorescent, derivatization with a fluorescent tag can be performed. This process converts the analyte into a fluorescent derivative, allowing for detection at much lower concentrations than UV. nih.govmdpi.com This approach is particularly useful in pharmacokinetic studies where plasma concentrations can be very low. mdpi.com

Electrochemical Detection (ECD): HPLC with electrochemical detection offers exceptional sensitivity for electroactive compounds. nih.govmdpi.com ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com This method is highly selective because the potential applied to the detector can be optimized to target only the compound of interest, thereby minimizing interferences from the sample matrix. mdpi.comnih.gov

Table 1: Example HPLC Conditions for Piperazine (B1678402) Derivative Analysis

Parameter HPLC-UV jocpr.com HPLC-ECD researchgate.net HPLC-FLD (General) nih.gov
Column C18 C18 C18
Mobile Phase Acetonitrile, Phosphate Buffer Methanol, Phosphate Buffer (pH 3) (30:70 v/v) Acetonitrile, Water, Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min Not Specified 1.0 mL/min
Detector UV at 340 nm (after derivatization) Electrochemical Fluorescence (Ex: 280 nm, Em: 350 nm)

| Temperature | 35°C | Ambient | Ambient |

Gas Chromatography (GC) with Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds like mCPP. thermofisher.com The sample is vaporized and separated in a capillary column before reaching a detector. thermofisher.com

GC-FID: The Flame Ionization Detector is a common, robust detector for organic compounds. While it offers good general sensitivity, it is not specific to nitrogen-containing compounds.

GC-NPD: The Nitrogen-Phosphorus Detector is highly selective and sensitive for nitrogen-containing compounds like mCPP. nih.gov This specificity is a significant advantage when analyzing complex biological samples, as it reduces background noise and improves detection limits. nih.gov A GC/NPD method can be established for the quantitative analysis of mCPP in various biological fluids. nih.gov

Table 2: Example GC Conditions for Piperazine Analysis

Parameter GC-NPD (for mCPP) nih.gov GC (General for Piperazines) researchgate.net
Column DB-17 (or similar polarity) DB-17, 30 m, 0.53 mm, 1µm film
Carrier Gas Helium Helium
Flow Rate Not specified 2 mL/min
Injector Temp. Not specified 250°C
Detector Temp. Not specified 260°C

| Oven Program | Isothermal or gradient | 150°C (10 min), then 35°C/min to 260°C (2 min) |

Mass Spectrometry-Based Methods for Characterization and Quantification

Mass spectrometry (MS) provides detailed structural information and is often coupled with chromatography for unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mCPP in biological matrices. nih.govmdpi.com This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. researchgate.net The instrument operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for mCPP is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govresearchgate.net This process is highly selective and provides excellent sensitivity, with limits of quantification often in the low ng/mL range or even lower. nih.govresearchgate.net LC-MS/MS methods have been developed and validated for determining mCPP in samples like hair and plasma. nih.gov

Table 3: Example LC-MS/MS Parameters for Related Compound Analysis

Parameter Value researchgate.netfda.gov.tw
Column C18 symmetry or Phenyl Hexyl
Ionization Mode Positive Electrospray Ionization (ESI+)
Mobile Phase Ammonium acetate, Acetonitrile
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to the analyte (e.g., 273.2 for a related compound)
Product Ion (m/z) Specific to the analyte (e.g., 120.1 for a related compound)

| Ion Source Temp. | ~500°C |

Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS)

Easy Ambient Sonic-Spray Ionization (EASI) is a gentle, ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal preparation. nih.govresearchgate.net In EASI-MS, a spray of charged solvent droplets bombards the sample surface, desorbing and ionizing the analyte, which is then analyzed by the mass spectrometer. researchgate.net This method requires no high voltage or high temperature. nih.gov Its simplicity and speed make it a promising tool for the rapid screening of illicit tablets or powders for the presence of mCPP in forensic applications. nih.govwiley.com

Ion Mobility Mass Spectrometry for Isomer Differentiation

A significant analytical challenge is the differentiation of structural isomers, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), 1-(2-chlorophenyl)piperazine (B141456) (oCPP), and 1-(4-chlorophenyl)piperazine (B178656) (pCPP). nih.gov These compounds have the same mass and can be difficult to distinguish by mass spectrometry alone. Ion Mobility Spectrometry (IMS), when coupled with MS, provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. nih.govfrontiersin.org Ions are separated based on their different drift times through a gas-filled tube under an electric field. frontiersin.org This allows for the resolution of isomers that are indistinguishable by MS, providing a powerful tool for the unambiguous identification of mCPP in samples that may contain its isomers. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Piperazine, 1-(3-chlorophenyl)-4-methyl-. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the molecular structure, including the substitution pattern on the aromatic ring and the piperazine moiety.

While specific experimental spectral data for Piperazine, 1-(3-chlorophenyl)-4-methyl- is not widely published, the structure can be confidently assigned by comparing its expected spectra with that of its well-documented parent compound, 1-(3-chlorophenyl)piperazine (mCPP). The addition of a methyl group at the N-4 position of the piperazine ring induces predictable changes in the NMR spectrum.

In the ¹H NMR spectrum, the key differentiating feature would be the appearance of a singlet corresponding to the N-methyl (N-CH₃) protons, typically expected in the 2.3-2.5 ppm range. The piperazine ring protons would show shifts corresponding to their chemical environment. The protons on the carbons adjacent to the N-methyl group (positions 3 and 5) would be slightly deshielded compared to the parent compound, while the protons on the carbons adjacent to the N-aryl group (positions 2 and 6) would remain in a similar region. The aromatic protons on the 3-chlorophenyl ring would present a complex multiplet pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

In the ¹³C NMR spectrum, the most notable addition would be a signal for the N-methyl carbon, typically appearing around 46 ppm. The signals for the piperazine ring carbons would also be affected by the N-methylation. The carbons of the 3-chlorophenyl ring would exhibit chemical shifts characteristic of their positions relative to the chloro and piperazine substituents. Theoretical calculations and spectral data from similar compounds, such as 1-(4-chlorophenyl) piperazine, support these assignments scispace.com.

Table 1: Predicted NMR Data for Piperazine, 1-(3-chlorophenyl)-4-methyl- based on known data for 1-(3-chlorophenyl)piperazine (Note: Predicted values are based on established substituent effects and data for the parent compound, mCPP. Actual experimental values may vary slightly.)

¹H NMR (Proton NMR)¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ) ppmAssignmentPredicted Chemical Shift (δ) ppmAssignment
~7.20 (t)Aromatic C5-H~151Aromatic C1'
~6.85-6.95 (m)Aromatic C2'-H, C4'-H, C6'-H~115-120Aromatic C2', C4', C6'
~3.20 (t)Piperazine C2/C6-H~135Aromatic C3' (C-Cl)
~2.55 (t)Piperazine C3/C5-H~130Aromatic C5'
~2.35 (s)N-CH₃~54Piperazine C3/C5
~48Piperazine C2/C6
~46N-CH₃

Potentiometric Sensors for Selective Detection in Research Contexts

Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a valuable method for the rapid and cost-effective determination of specific ions or molecules in solution. In the context of piperazine derivatives, research has focused on developing ISEs for trazodone (B27368), a drug that has 1-(3-chlorophenyl)piperazine (mCPP) as its core metabolite structure. nih.govresearchgate.netnih.gov These sensors provide a framework for the potential detection of Piperazine, 1-(3-chlorophenyl)-4-methyl-.

The typical construction of these sensors involves a poly(vinyl chloride) (PVC) matrix membrane containing an ion-pair complex. nih.govdss.go.th For instance, a trazodone-tetraphenylborate ion-pair has been successfully used as the electroactive material. nih.govdss.go.th The electrode works by measuring the potential difference that arises across the membrane as it selectively interacts with the target analyte cation.

Research has demonstrated that these electrodes exhibit a fast, stable, and Nernstian response across a wide concentration range, often from 10⁻⁵ to 10⁻² M, with a slope approaching the theoretical value of 59 mV per decade of concentration. nih.gov Key performance characteristics include low detection limits, a broad working pH range (typically pH 2.5 to 7.5), and rapid response times of less than 30 seconds. nih.govabechem.com A crucial aspect for research applications is selectivity. Studies on trazodone ISEs have shown good selectivity for the parent drug over various inorganic ions and even its primary metabolite, mCPP, indicating that the sensor can distinguish between closely related structures. nih.govresearchgate.net This high selectivity is critical for accurately measuring the target compound without interference from other components in a complex matrix.

Table 2: Performance Characteristics of Trazodone-Selective Potentiometric Sensors

ParameterReported Performance RangeReference
Concentration Range (M)5 x 10⁻⁶ to 1 x 10⁻² nih.govresearchgate.net
Nernstian Slope (mV/decade)51.7 - 59.3 nih.govabechem.com
Detection Limit (M)1.1 x 10⁻⁶ to 1.8 x 10⁻⁵ nih.govabechem.com
pH Range2.0 - 9.0 dss.go.thabechem.com
Response Time (s)< 20 nih.gov

Application in Biosample Analysis for Mechanistic Studies

To understand the biological activity and mechanisms of action of Piperazine, 1-(3-chlorophenyl)-4-methyl-, it is essential to quantify its concentration in biological samples such as blood, serum, urine, and tissue homogenates. Mechanistic studies, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), rely on robust analytical methods to track the compound's fate in a biological system.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques used for this purpose. researchgate.net These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound and its metabolites.

A common workflow for biosample analysis involves:

Sample Pre-treatment: This is a critical step to remove interfering substances like proteins and lipids from the biological matrix. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed to isolate the analyte of interest. researchgate.net

Chromatographic Separation: The extracted sample is injected into a chromatographic system. In HPLC, a C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile, often in a gradient elution mode. google.com In GC, a capillary column is used to separate compounds based on their volatility and interaction with the stationary phase.

Detection: Following separation, the compound is detected. HPLC systems are commonly coupled with ultraviolet (UV) or mass spectrometry (MS) detectors. LC-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it the gold standard for bioanalysis. researchgate.net For GC, a nitrogen-phosphorus detector (NPD) is highly effective for nitrogen-containing compounds like piperazine derivatives, offering excellent sensitivity. researchgate.net

These validated analytical methods enable researchers to construct concentration-time profiles, which are fundamental for calculating key pharmacokinetic parameters. This data is vital for correlating the compound's concentration with its pharmacological or toxicological effects, thereby elucidating its mechanism of action. For example, a sensitive LC-MS/MS method was developed to quantify a related impurity, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, in trazodone, achieving a limit of quantification of 0.03 ppm, demonstrating the power of modern techniques for trace-level analysis. researchgate.net

Applications of Piperazine, 1 3 Chlorophenyl 4 Methyl As a Pharmacological Research Probe

Investigation of Serotonergic System Function and Dysregulation in Research Models

Piperazine (B1678402), 1-(3-chlorophenyl)-4-methyl- (mCPP) is extensively used as a pharmacological probe to explore the complexities of the serotonin (B10506) (5-HT) system. Its ability to act as an agonist at multiple serotonin receptors allows researchers to stimulate the system and observe a range of physiological and behavioral outcomes. wikipedia.org This makes it an invaluable tool for studying conditions where serotonergic dysregulation is implicated.

In animal models, mCPP has been instrumental in elucidating the role of serotonin in various functions. For instance, research has shown that mCPP administration in rats leads to dose-dependent increases in plasma corticosterone (B1669441) and changes in locomotor activity, providing insights into the serotonergic regulation of the hypothalamo-pituitary-adrenocortical (HPA) axis. nih.gov Studies have noted sex-specific differences in these responses, with female rats showing a greater increase in plasma corticosterone, suggesting a functional supersensitivity of the 5-HT neurotransmission that regulates the HPA axis and appetite suppression. nih.gov This has been proposed as a potential basis for the higher prevalence of depression and anorexia in women. nih.gov

Furthermore, mCPP is used to model and investigate psychiatric disorders. It is known to worsen symptoms in individuals with obsessive-compulsive disorder (OCD) and can induce anxiety and panic attacks in susceptible individuals, highlighting its utility in probing the serotonergic underpinnings of anxiety disorders. wikipedia.org In a rat model of OCD using quinpirole (B1680403) sensitization, mCPP was found to attenuate compulsive checking behavior by reducing the vigor of the checks and increasing the rest period afterward, without affecting the focus of the checking behavior. nih.gov This suggests that its effects may be mediated by 5-HT2A/2C receptors in the substantia nigra pars reticulata, which influence motor vigor. nih.gov The compound's potent anorectic effects have also spurred research into the development of more selective 5-HT2C receptor agonists for treating obesity. wikipedia.org

Use in Drug Discrimination Paradigms for Receptor Characterization

Drug discrimination paradigms are a cornerstone of behavioral pharmacology, used to characterize the subjective effects of psychoactive compounds by training animals to recognize and respond to a specific drug's internal state or "cue." Piperazine, 1-(3-chlorophenyl)-4-methyl- has proven to be an effective discriminative stimulus, allowing for detailed characterization of the receptors mediating its effects. nih.gov

In these studies, animals, typically rats, are trained to press one lever after receiving mCPP and another lever after receiving a saline injection to receive a reward. nih.gov Once this discrimination is learned, researchers can administer other compounds to see if they "generalize" to the mCPP cue (i.e., cause the animal to press the mCPP-associated lever) or block the mCPP cue.

Research has shown that the discriminative stimulus effects of mCPP are shared by other non-selective serotonin agonists. For example, compounds like m-trifluoromethylphenylpiperazine (TFMPP) and 6-chloro-2-(1-piperazinyl)-pyrazine (MK-212) fully generalize to the mCPP cue. nih.gov Conversely, antagonists for various serotonin receptors can be tested for their ability to block the mCPP cue, helping to identify the specific receptor subtypes involved. One study concluded that the stimulus effects of mCPP are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. clinpgx.org However, another pharmacological analysis suggested that the discriminative cue is complex, potentially involving a postsynaptic 5-HT receptor and a decrease in dopamine (B1211576) neurotransmission, as evidenced by partial generalization of apomorphine (B128758) and antagonism by amphetamine. nih.gov

Table 1: Generalization and Antagonism in mCPP Drug Discrimination Studies
CompoundClassEffect on mCPP CueInferred Receptor InvolvementReference
m-Trifluoromethylphenylpiperazine (TFMPP)Serotonin AgonistFull Generalization5-HT Receptor Agonism nih.gov
6-chloro-2-(1-piperazinyl)-pyrazine (MK-212)Serotonin AgonistFull Generalization5-HT Receptor Agonism nih.gov
5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (RU-24969)Serotonin AgonistPartial GeneralizationPartial 5-HT Receptor Overlap nih.gov
FenfluramineSerotonin ReleaserGeneralizationPostsynaptic 5-HT Receptor nih.gov
Mianserin, Methiothepin, RitanserinSerotonin AntagonistsFailure to AntagonizeExclusion of certain 5-HT2 receptors nih.gov
HaloperidolDopamine AntagonistGeneralizationDopaminergic System Involvement nih.gov

Studies on Neuroendocrine Regulation in Experimental Systems

The administration of mCPP is a well-established method for probing the serotonergic regulation of the neuroendocrine system. nih.gov It reliably stimulates the release of several anterior pituitary hormones, and these responses are often used as a functional readout of central serotonin activity.

In both animal models and human studies, mCPP administration leads to significant, dose-dependent increases in plasma levels of cortisol (or corticosterone in rats) and prolactin. nih.govnih.govnih.gov For example, studies in rhesus monkeys showed that intravenous mCPP significantly increased plasma cortisol and growth hormone at all tested doses, while prolactin was significantly increased at the highest dose. nih.gov These hormonal responses are generally understood to be mediated by mCPP's action on serotonin receptors. Pre-treatment with the broad-spectrum serotonin antagonist metergoline (B1676345) was shown to completely block the prolactin, growth hormone, and behavioral responses to mCPP, confirming the involvement of serotonergic pathways. nih.gov However, the cortisol response was not entirely antagonized, suggesting that other mechanisms may also contribute to this specific effect. nih.gov

These neuroendocrine challenge tests are particularly useful for investigating potential alterations in serotonin function in various populations. For instance, one study compared the effects of mCPP in users of the drug MDMA ("Ecstasy") to a control group. nih.gov The male MDMA users exhibited blunted cortisol and prolactin responses to mCPP, indicating an alteration in 5-HT neuronal function, possibly as a consequence of MDMA-induced neurotoxicity. nih.goverowid.org

Table 2: Neuroendocrine Responses to mCPP in Research Models
HormoneSpeciesResponse to mCPPMediating Receptor (Postulated)Reference
Cortisol / CorticosteroneHuman, Rhesus Monkey, RatIncreaseSerotonergic (and potentially other) pathways nih.govnih.govnih.gov
Prolactin (PRL)Human, Rhesus MonkeyIncreaseSerotonergic pathways nih.govnih.gov
Growth Hormone (GH)Rhesus MonkeyIncreaseSerotonergic pathways nih.gov

Utility in Understanding Receptor Subtype Specificity and Off-Target Interactions

A key aspect of mCPP's utility as a research probe is its distinct, albeit complex, binding profile. wikipedia.org It possesses significant affinity for a wide array of serotonin receptor subtypes, but not with equal potency. wikipedia.org This allows researchers to dissect the relative contributions of different receptors to specific physiological or behavioral effects.

Pharmacological studies have characterized mCPP's binding affinities (Ki) at various cloned human serotonin receptors. It binds most strongly to the 5-HT2C and 5-HT2B receptors. wikipedia.org While it is often described as a preferential 5-HT2C agonist, its selectivity is not absolute. For instance, one comparison showed it has about a 10-fold selectivity for the human 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. wikipedia.org It acts as a partial agonist at 5-HT2A and 5-HT2C receptors but as an antagonist at 5-HT2B receptors. wikipedia.org This mixed agonist/antagonist profile is crucial for interpreting experimental results.

Table 3: Binding Affinity (Ki, nM) of mCPP at Human Receptors
Receptor/TransporterBinding Affinity (Ki, nM)Reference
5-HT1ASignificant Affinity wikipedia.org
5-HT1BSignificant Affinity wikipedia.org
5-HT1DSignificant Affinity wikipedia.org
5-HT2A32.1 wikipedia.org
5-HT2B28.8 wikipedia.org
5-HT2C3.4 wikipedia.org
5-HT3Significant Affinity wikipedia.org
SERT230 (IC50) nih.gov
α1-adrenergicSome Affinity wikipedia.org
α2-adrenergicSome Affinity wikipedia.org

Exploration of Receptor Desensitization and Sensitization in Research

The chronic administration of a receptor agonist like mCPP can lead to adaptive changes in the target system, such as receptor desensitization (tolerance) or sensitization (an enhanced response). Studying these phenomena provides critical insights into neuronal plasticity and the long-term effects of serotonergic stimulation.

Research using continuous infusion of mCPP via osmotic mini-pumps has demonstrated differential tolerance to its effects. In one study, rats showed complete tolerance to the sedative (hypolocomotive) effects of mCPP but little to no tolerance to its appetite-suppressing (hypophagic) effects. nih.gov This suggests that the 5-HT2C receptor population that mediates sedation may rapidly desensitize upon chronic activation, while the population controlling food intake does not, or does so much more slowly. nih.gov Such findings indicate that different physiological functions mediated by the same receptor subtype can undergo distinct long-term regulation.

Conversely, some research paradigms explore sensitization. For example, repeated administration of certain drugs can lead to a sensitized state, which is used to model aspects of addiction or psychiatric disorders. In a rat model of OCD, while mCPP itself did not induce compulsive behavior, its effects were studied in animals already sensitized with the dopamine agonist quinpirole. nih.gov In other contexts, long-term changes in the serotonin system can alter the response to an mCPP challenge. For instance, destroying 5-HT neurons with a neurotoxin potentiated mCPP's ability to reduce locomotor activity, while chronically elevating synaptic serotonin via monoamine oxidase inhibitors reduced its suppressive effect on activity. nih.gov These studies demonstrate that the baseline state of the serotonergic system profoundly influences the response to m-CPP, highlighting its utility in probing the functional consequences of neuroadaptive changes.

Future Directions and Emerging Research Avenues for Piperazine, 1 3 Chlorophenyl 4 Methyl

Development of More Selective Serotonergic Probes

A significant challenge in using mCPP as a research tool is its broad receptor binding profile. nih.gov While it is often described as a serotonin (B10506) agonist, it demonstrates comparable affinity for a wide range of serotonin (5-HT) receptor subtypes and even other neurotransmitter receptors. nih.govnih.gov This promiscuity makes it difficult to attribute its physiological or behavioral effects to a single receptor target.

Future research is moving towards the development of more selective chemical probes. nih.govnih.gov The knowledge gained from studying a non-selective compound like mCPP can inform the design of new molecules with higher specificity. By understanding the structural components of mCPP that contribute to its binding at various receptors, medicinal chemists can systematically modify the molecule to enhance its affinity for a single, desired target while reducing it for others. This approach has been successful in developing selective probes for other targets, such as the serine arginine protein kinases (SRPKs), where initial hits from broad screenings were optimized through iterative rounds of chemical synthesis and biochemical testing. nih.govnih.gov The ultimate goal is to create a new generation of research tools that can dissect the specific contributions of individual 5-HT receptor subtypes to brain function and disease, a process for which mCPP has been a useful, albeit blunt, instrument. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The advancement of research on mCPP and its analogs will heavily rely on the synergy between computational modeling and sophisticated experimental techniques. In-silico methods, such as molecular docking and multi-target-based polypharmacology prediction (mTPP), are becoming increasingly crucial. nih.govnih.gov These computational approaches allow researchers to predict how structural modifications to the mCPP scaffold might alter its binding affinity at various receptors before undertaking complex and resource-intensive chemical synthesis. nih.gov

These computational predictions can then be validated and refined using advanced experimental methodologies.

Analytical Chemistry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for identifying mCPP and its metabolites in biological samples and for quality control in the synthesis of new analogs. researchgate.netnih.govies.gov.pl

Neurochemical Monitoring: Emerging technologies like the wireless instantaneous neurotransmitter concentration sensor (WINCS) offer the potential for real-time measurement of neurochemicals like serotonin and dopamine (B1211576) in the brain. youtube.com Integrating such sensors into research models could provide unprecedented insight into the immediate effects of mCPP and its analogs on neurotransmitter dynamics within specific brain circuits. youtube.com

By combining predictive computational models with high-resolution experimental data, researchers can accelerate the discovery cycle, leading to a more rapid development of novel chemical probes with tailored pharmacological properties. nih.gov

Exploring Novel Synthetic Routes for Analogs with Tuned Pharmacological Profiles

The chemical scaffold of mCPP is a versatile starting point for creating a diverse library of new compounds. globalresearchonline.netresearchgate.net Researchers are actively exploring novel synthetic routes to generate analogs with fine-tuned pharmacological profiles. The goal is to systematically alter the structure to enhance affinity for specific targets or to introduce new functional properties.

Several synthetic strategies have been reported for creating derivatives of phenylpiperazine:

N-Alkylation: This common method involves adding different alkyl chains to the second nitrogen atom of the piperazine (B1678402) ring, which can significantly alter the compound's properties. globalresearchonline.netmdpi.com For instance, alkylation of 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane (B140262) is a key step in synthesizing more complex molecules. globalresearchonline.netgoogle.com

Building the Piperazine Ring: In some approaches, the piperazine ring itself is constructed during the synthesis, for example, by reacting a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034). globalresearchonline.netmdpi.com

Hybrid Compounds: Research has focused on creating hybrid molecules that combine the structural features of mCPP with other pharmacologically active moieties, such as methoxybenzyl groups or 1,2,4-triazole (B32235) systems. ojp.govmdpi.com

These synthetic explorations are not merely academic exercises. They are driven by the quest for compounds with improved selectivity and novel mechanisms of action. For example, by creating piperidine (B6355638) analogues of mCPP, researchers aim to develop new ligands for serotonin receptors. researchgate.net Similarly, the synthesis of piperazine-based bis(thiazole) hybrids has been explored for potential anti-cancer applications, demonstrating the broad utility of the piperazine scaffold. nih.gov

Table 1: Key Synthetic Precursors and Reagents for mCPP Analogs

Compound Name Role in Synthesis Reference
1-(3-chlorophenyl)piperazine Starting material for N-alkylation globalresearchonline.net
Diethanolamine (B148213) Precursor for forming the piperazine ring globalresearchonline.netgoogle.com
3-chloroaniline (B41212) Starting aniline for building the piperazine derivative globalresearchonline.netgoogle.com
Thionyl chloride Chlorinating agent used to prepare bis(2-chloroethylamine) globalresearchonline.net
1-Bromo-3-chloropropane Alkylating agent to add a propyl chain globalresearchonline.netgoogle.com
1-Methyl-piperdin-4-one Reagent for creating piperidine analogues researchgate.net

Elucidating Complex Polypharmacology in Research Models

Polypharmacology, the ability of a single compound to interact with multiple targets, has become a central paradigm in drug discovery. nih.gov The compound mCPP is a classic example of a polypharmacological agent. nih.gov Its ability to bind to a wide array of receptors makes it a valuable tool for studying the integrated response of multiple systems.

Studies in human brain membranes have shown that mCPP binds with similar potency to various serotonin (5-HT) receptor subtypes and also displays significant affinity for adrenergic receptors. nih.gov Its effects are not limited to direct receptor binding; it can also influence neurotransmitter levels through presynaptic actions, such as inhibiting serotonin reuptake and promoting its release. nih.govpsychonautwiki.org This complex activity profile means that its effects in research models are the result of a composite of actions across different targets and systems.

Elucidating this complexity is a key future direction. By using research models and systematically blocking different receptors with selective antagonists, scientists can begin to tease apart which of mCPP's many actions are responsible for specific physiological or behavioral outcomes. This approach can reveal previously unknown functional relationships between different receptor systems and provide a more holistic understanding of drug action in a complex biological environment. nih.gov

Table 2: Receptor Binding Profile of 1-(3-chlorophenyl)piperazine (mCPP) in Human Brain

Receptor Target Affinity (IC50, nM) Reference
5-HT Receptor Subtypes 360 - 1300 nih.gov
Alpha-2 Adrenergic Receptors 570 nih.gov
Alpha-1 Adrenergic Receptors >2500 nih.gov
Beta-Adrenergic Receptors >2500 nih.gov
Dopamine Receptors >2500 nih.gov
Muscarinic Cholinergic Receptors >2500 nih.gov
Benzodiazepine Receptors >100,000 nih.gov
5-HT Uptake Sites >100,000 nih.gov

Role in Advancing Understanding of Brain Circuitry and Neurotransmitter Crosstalk

The non-selectivity of mCPP, while a limitation for some applications, is an advantage for studying the interconnectedness of brain circuits and neurotransmitter systems. The brain does not operate as a collection of isolated pathways; rather, it is a dense network where different systems constantly interact. Because mCPP perturbs multiple neurotransmitter systems simultaneously, it can be used to probe this "crosstalk." nih.govnih.gov

For example, research has shown that mCPP's effects on dopamine metabolism may be mediated by its primary action on serotonin systems. nih.gov Similarly, its administration leads to changes in prolactin and cortisol levels, effects that are likely mediated by a cascade involving multiple receptor types. nih.gov By observing the widespread downstream effects of a single, multi-target compound like mCPP, researchers can map the functional connections between the serotonin system and other key players like the dopamine and norepinephrine (B1679862) systems, as well as neuroendocrine pathways. nih.govnih.gov This provides a systems-level view of brain function that is difficult to achieve with highly selective compounds that perturb only one node in the network. The study of such compounds is therefore crucial for building comprehensive models of brain circuitry and understanding how complex behaviors and mental states emerge from the integrated activity of diverse neurotransmitter pathways.

Q & A

Q. What are the common synthetic routes for Piperazine, 1-(3-chlorophenyl)-4-methyl-?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A conventional method involves reacting 1-(3-chlorophenyl)piperazine with alkylating agents like 3-chloropropane under basic conditions (e.g., NaOH in acetone), yielding ~60% after 7 hours . Microwave-assisted synthesis significantly improves efficiency, achieving 88% yield in 40 seconds using acetonitrile as a solvent under optimized microwave irradiation . Key parameters include solvent choice, reaction temperature, and catalyst selection.

Q. Which analytical techniques are validated for quantifying Piperazine, 1-(3-chlorophenyl)-4-methyl- in complex matrices?

Reverse-phase liquid chromatography (LC) with UV detection is widely used, especially for distinguishing the compound from structural analogs (e.g., TFMPP, MeOPP). Internal standards like p-tolylpiperazine enhance precision, with validation parameters including linearity (R² > 0.99), recovery (>90%), and limits of detection (LOD) < 10 ng/mL . For impurity profiling, HPLC coupled with mass spectrometry (LC-MS) is recommended to resolve degradation products or synthetic byproducts .

Q. How does the substitution pattern on the phenyl ring influence pharmacological activity?

The 3-chloro substituent enhances serotonin receptor affinity (5-HT1A/2C) compared to unsubstituted or para-substituted analogs. This structural feature increases lipophilicity, improving blood-brain barrier penetration. Comparative studies show that 3-chlorophenyl derivatives exhibit stronger agonist activity at 5-HT2C receptors, which is critical for neuropharmacological effects .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yields and scalability?

Optimize reaction parameters using a design-of-experiments (DoE) approach:

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve microwave absorption.
  • Temperature : Maintain 80–100°C to balance reaction speed and side-product formation.
  • Catalyst : Potassium carbonate or triethylamine accelerates alkylation . Scalability requires transitioning from batch to continuous-flow microwave reactors, ensuring consistent power distribution .

Q. How to resolve contradictions between in vitro receptor binding data and in vivo behavioral studies?

Discrepancies may arise from metabolic stability or off-target effects. For example, in vitro assays might show high 5-HT2C affinity, but in vivo results could be confounded by rapid metabolism to inactive metabolites. Address this by:

  • Conducting metabolic stability assays (e.g., liver microsomes) to identify major metabolites.
  • Using knockout rodent models to isolate receptor-specific effects .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

  • Synthetic route analysis : Identify likely byproducts (e.g., dimeric impurities from excess alkylating agents) .
  • Advanced chromatography : Employ UPLC-MS with a C18 column (2.6 µm particle size) for high-resolution separation.
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to characterize degradation pathways .

Q. How to design in vivo studies to account for interspecies metabolic differences?

  • Comparative metabolism : Use hepatocytes or microsomes from multiple species (rat, human) to predict metabolic clearance.
  • Isotope labeling : Track the compound and metabolites via LC-MS with stable isotopes (e.g., deuterated analogs).
  • Pharmacokinetic modeling : Adjust dosing regimens based on species-specific half-life and volume of distribution .

Q. How to address discrepancies between computational docking predictions and experimental binding data?

Refine computational models by:

  • Incorporating flexible receptor docking to account for protein conformational changes.
  • Validating with alanine scanning mutagenesis to identify critical binding residues.
  • Using molecular dynamics simulations to assess binding stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.